

# IMes.HCl: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1,3-dimesityl-1H-imidazol-3-ium

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

IMes.HCl, or 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, is a white to off-white crystalline solid that serves as a crucial precursor to the N-heterocyclic carbene (NHC) ligand, IMes. NHCs have emerged as a significant class of ligands in organometallic chemistry and catalysis, often replacing phosphines in various chemical transformations.<sup>[1]</sup> This guide provides a detailed overview of the physical and chemical properties of IMes.HCl, its synthesis, and its applications, with a focus on providing practical information for laboratory use.

## Physical and Chemical Properties

IMes.HCl is an air-stable solid, which makes it a convenient reagent to handle under standard laboratory conditions. Its properties are summarized in the tables below.

### Table 1: General and Physical Properties of IMes.HCl

Property	Value	References
Chemical Name	1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride	[2]
Synonyms	IMes.HCl, 1,3-Dimesitylimidazolium chloride	
CAS Number	141556-45-8	
Molecular Formula	C <sub>21</sub> H <sub>25</sub> ClN <sub>2</sub>	[2]
Molecular Weight	340.89 g/mol	[2]
Appearance	White to light yellow or off-white to beige powder/crystal	
Melting Point	>300 °C	
Solubility	Partly miscible in water. Soluble in methanol.	
Storage	Store under inert gas (nitrogen or Argon) at 2–8 °C.	

**Table 2: Spectroscopic Data for IMes.HCl**

Spectroscopy	Data	References
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H)	[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ 141, 139, 134, 130.5, 129.8, 124, 21, 17.8	[3]

## Synthesis of IMes.HCl

The synthesis of IMes.HCl is typically achieved through a multi-step process. A common and efficient method involves the initial formation of a diimine intermediate from the condensation of

2,4,6-trimethylaniline and glyoxal, followed by cyclization with paraformaldehyde in the presence of a chloride source.[4][5][6]

## Experimental Protocol: Two-Step Synthesis of IMes.HCl

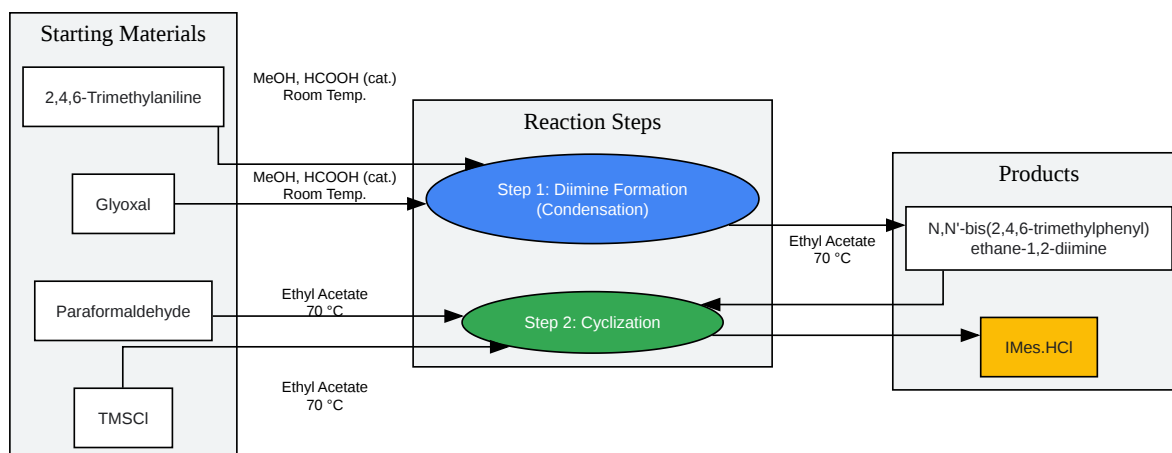
### Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

- Dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
- Add a 40% aqueous solution of glyoxal (1.0 equivalent) and a catalytic amount of formic acid to the solution.
- Stir the mixture at room temperature. A yellow precipitate will form.
- After the reaction is complete (typically monitored by TLC), filter the suspension and wash the solid with cold methanol.
- Dry the resulting yellow solid under vacuum to yield the diimine product.[7]

### Step 2: Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes.HCl)

- Suspend the N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) and paraformaldehyde (1.0-1.2 equivalents) in ethyl acetate.[4]
- Heat the mixture to 70 °C.[4]
- Add a solution of chlorotrimethylsilane (TMSCl) (1.0 equivalent) in ethyl acetate dropwise to the heated suspension with vigorous stirring.[4]
- Continue stirring the resulting yellow suspension at 70 °C for 2 hours.[4]
- Cool the mixture to 10 °C in an ice bath.[4]
- Filter the suspension and wash the collected solid with ethyl acetate and tert-butyl methyl ether.[4]
- Dry the solid to a constant weight in an oven at 100 °C to obtain IMes.HCl as a colorless microcrystalline powder.[4]

## Synthesis Workflow Diagram



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Caption: Synthetic workflow for the two-step preparation of IMes.HCl.

## Chemical Reactivity and Applications

IMes.HCl is primarily used as a stable precursor for the generation of the IMes carbene. The deprotonation of IMes.HCl with a strong base yields the free carbene, which can then be used as a ligand in a variety of metal-catalyzed cross-coupling reactions.<sup>[1]</sup>

## Generation of the IMes Carbene

The acidic proton at the C2 position of the imidazolium ring can be removed by a base, such as potassium tert-butoxide, to generate the nucleophilic IMes carbene.

## Experimental Protocol: In Situ Generation of IMes for Catalysis

- In an inert atmosphere glovebox, suspend potassium tert-butoxide (1.0 equivalent) and IMes.HCl (1.05 equivalents) in anhydrous toluene.
- Stir the suspension at ambient temperature for 30 minutes.
- The resulting mixture containing the in situ generated IMes carbene can be directly used for subsequent catalytic reactions.

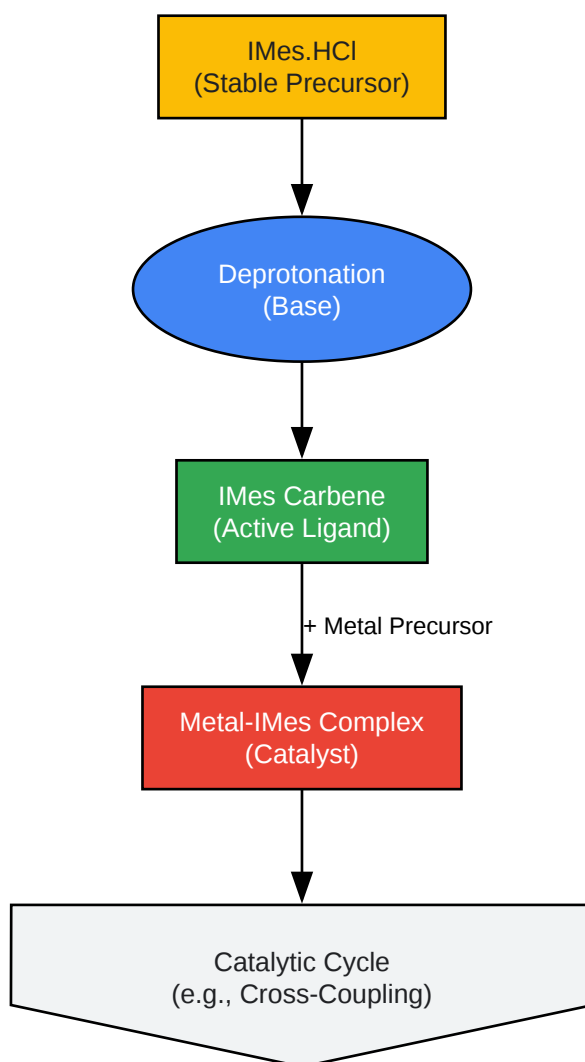
## Applications in Catalysis

The IMes ligand, derived from IMes.HCl, has found widespread use in various catalytic systems, including:

- Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Heck, and Buchwald-Hartwig aminations.
- Ruthenium-catalyzed olefin metathesis: The IMes ligand is a component of some second-generation Grubbs catalysts.
- Gold-catalyzed reactions: For various organic transformations.<sup>[8]</sup>
- Copper-catalyzed reactions: Including "click chemistry".<sup>[9]</sup>

The steric bulk and strong  $\sigma$ -donating properties of the IMes ligand contribute to the stability and high catalytic activity of the corresponding metal complexes.<sup>[1]</sup>

## Logical Relationship of IMes.HCl to Catalysis



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Caption: The role of IMes.HCl as a precursor in catalysis.

## Safety and Handling

IMes.HCl is considered hazardous. It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[10] For detailed safety information, refer to the Safety Data Sheet (SDS).

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